3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and an oxadiazole ring
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a drug candidate due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
Target of Action
The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, an increase in insulin sensitivity, and the enhancement of energy expenditure .
Future Directions
The future directions for research on this compound could involve further exploration of its potential as a non-steroidal GPBAR1 agonist . The pharmacokinetic properties of similar compounds suggest that the 1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureydil scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .
Biochemical Analysis
Biochemical Properties
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . It interacts with this receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction is selective, showing high selectivity over other bile acid receptors .
Cellular Effects
The interaction of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone with GPBAR1 has significant effects on various types of cells. For instance, in intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a lowering of blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone involves its binding to GPBAR1. Computational studies have elucidated the binding mode of this compound to GPBAR1, showing that residues Glu169, Asn93, and Tyr240 play a leading role in the ligand recognition .
Temporal Effects in Laboratory Settings
Its pharmacokinetic properties suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .
Metabolic Pathways
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is involved in the regulation of multiple metabolic pathways through its interaction with GPBAR1 . This receptor plays a major role in the systemic regulation of multiple metabolic pathways .
Preparation Methods
The synthesis of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the benzoyl group and the oxadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Comparison with Similar Compounds
3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Benzoyl-substituted compounds: These compounds feature the benzoyl group and may exhibit similar chemical reactivity.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are often studied for their unique properties
Properties
IUPAC Name |
(2-methylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-4-2-3-5-12(10)14(18)17-7-6-11(8-17)13-15-9-19-16-13/h2-5,9,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTKSKKYTAUTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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